5-{[3-(Diethylamino)propyl](methyl)amino}pentan-1-OL
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Overview
Description
5-{3-(Diethylamino)propylamino}pentan-1-OL is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with both amine and alcohol functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-(Diethylamino)propylamino}pentan-1-OL typically involves a multi-step process. One common method includes the reaction of 3-(diethylamino)propylamine with 1-bromopentane under basic conditions to form the intermediate 5-{3-(diethylamino)propylamino}pentane. This intermediate is then subjected to hydrolysis to yield the final product, 5-{3-(diethylamino)propylamino}pentan-1-OL.
Industrial Production Methods
In industrial settings, the production of 5-{3-(Diethylamino)propylamino}pentan-1-OL may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{3-(Diethylamino)propylamino}pentan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-{3-(Diethylamino)propylamino}pentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3-(Diethylamino)propylamino}pentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and function. Additionally, the alcohol group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{3-(Dimethylamino)propylamino}pentan-1-OL
- 5-{3-(Diethylamino)butylamino}pentan-1-OL
- 5-{3-(Diethylamino)propylamino}pentan-1-OL
Uniqueness
5-{3-(Diethylamino)propylamino}pentan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
CAS No. |
62237-00-7 |
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Molecular Formula |
C13H30N2O |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
5-[3-(diethylamino)propyl-methylamino]pentan-1-ol |
InChI |
InChI=1S/C13H30N2O/c1-4-15(5-2)12-9-11-14(3)10-7-6-8-13-16/h16H,4-13H2,1-3H3 |
InChI Key |
CXFIWLPHXMLWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C)CCCCCO |
Origin of Product |
United States |
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